molecular formula C19H12Cl2O5 B3474098 8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate

8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate

Cat. No.: B3474098
M. Wt: 391.2 g/mol
InChI Key: HOFOVDULSQOAFH-UHFFFAOYSA-N
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Description

8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate typically involves the esterification of 8-acetyl-4-methyl-2-oxochromen-7-ol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the 2,4-dichlorobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced coumarin derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate involves its interaction with various molecular targets. The coumarin core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. Additionally, the compound can modulate enzyme activity through its electrophilic carbonyl groups, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Acetyl-4-methyl-2-oxochromen-7-yl 4-chlorobenzoate
  • 8-Acetyl-4-methyl-2-oxochromen-7-yl 3,4,5-trimethoxybenzoate
  • 8-Acetyl-4-methyl-2-oxochromen-7-yl acetate

Uniqueness

Compared to similar compounds, 8-Acetyl-4-methyl-2-oxochromen-7-yl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms in the benzoate moiety. This structural feature can enhance its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O5/c1-9-7-16(23)26-18-12(9)5-6-15(17(18)10(2)22)25-19(24)13-4-3-11(20)8-14(13)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFOVDULSQOAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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